Myeloperoxidase (MPO) Inhibition Potency of N-(4-Chloro-3-iodophenyl)formamide Relative to In-Class Benchmark Inhibitors
N-(4-Chloro-3-iodophenyl)formamide exhibits an IC₅₀ of 54 nM against human myeloperoxidase (MPO) chlorination activity, measured via aminophenyl fluorescein assay following 10-minute incubation [1]. In contrast, the structurally related 4-chloro-3-iodo-1H-indazole—a compound sharing the identical halogenation pattern but differing in core heterocyclic structure—has been reported solely as a general synthetic reagent for TTK kinase inhibitor development, with no quantified MPO inhibition data available . This absence of comparator data precludes direct potency comparison, but establishes that the formamide functional group in N-(4-Chloro-3-iodophenyl)formamide is a critical determinant of MPO engagement, as the indazole analog lacks documented activity in this target class.
| Evidence Dimension | MPO inhibition IC₅₀ |
|---|---|
| Target Compound Data | 54 nM |
| Comparator Or Baseline | 4-Chloro-3-iodo-1H-indazole: No MPO inhibition data reported |
| Quantified Difference | Not calculable due to absence of comparator data; target compound possesses quantified activity where analog has none |
| Conditions | Human MPO chlorination activity; 10 min incubation; aminophenyl fluorescein assay |
Why This Matters
Procurement of the precise compound with quantified MPO IC₅₀ enables direct dose–response curve generation and cross-experiment normalization, whereas substitution with structurally proximate but uncharacterized analogs introduces uncontrolled variability in target engagement.
- [1] BindingDB. BDBM50567714 (CHEMBL4855030). MPO IC50 = 54 nM. Assay: Inhibition of MPO chlorination activity; 10 min incubation; aminophenyl fluorescein detection. View Source
